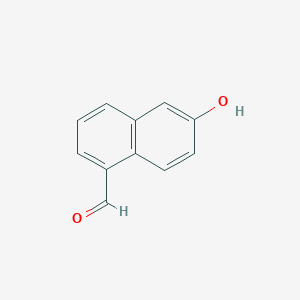

6-Hydroxy-1-naphthaldehyde

Übersicht

Beschreibung

6-Hydroxy-1-naphthaldehyde is a key predecessor to an assortment coordinating agent . It is a colorless needle-shaped or prismatic crystal . It is soluble in ethanol, ether, and petroleum, but insoluble in water. It can dissolve in alkaline aqueous solutions and turns yellow when dissolved in concentrated sulfuric acid .

Synthesis Analysis

The synthesis of this compound involves a condensation reaction with primary amine functionalized drugs, pyrimethamine and 4-amino-N-(2,3-dihydrothiazol-2-yl)benzenesulfonamide, to produce new organic zwitterionic compounds . The reaction is carried out in methanol as a solvent . Another method involves the reaction of 2-hydroxy-1-naphthaldehyde with 2-aminopyridene and 2-aminopyrazine .Molecular Structure Analysis

The molecular structures of these compounds were found to be in extended conformation where the aromatic moiety is coplanar with that of the imine bond and the imine bond exhibited trans-geometry . The naphthyl moiety in each of these molecules is stabilized in quinoid form in the solid state .Chemical Reactions Analysis

The chemical reactions of this compound involve excited-state intramolecular proton transfer (ESIPT) fluorescence . The solvation stabilizes both the ground state and the excited state in the enol form, and the medium intramolecular interaction ensures the bond break, bond-forming, and proton transfer in the conversion from the excited enol form to the keto form .Physical And Chemical Properties Analysis

This compound is a colorless needle-shaped or prismatic crystal . It is soluble in ethanol, ether, and petroleum, but insoluble in water . It can dissolve in alkaline aqueous solutions and turns yellow when dissolved in concentrated sulfuric acid .Wissenschaftliche Forschungsanwendungen

Chemosensor Development

6-Hydroxy-1-naphthaldehyde serves as a functionalized fluorescent backbone for creating various chemosensors. Its OH and aldehyde groups act as hydrogen bond donor and acceptor sites, respectively, enabling the creation of sensors for detecting a wide range of cations and anions, as well as toxic species and reactive substrates. The sensing mechanisms rely on various fluorometric and mechanistic pathways, making these sensors versatile for different applications (Das & Goswami, 2017).

Biomedical Probes and Imaging

2-Hydroxy-1-naphthaldehyde derivatives have been used in the development of fluorescent probes for biomedical imaging. These probes can detect specific ions and molecules in biological systems, providing valuable insights into biological processes and conditions (He et al., 2016).

Pharmaceutical Applications

This compound has been used in the synthesis of various pharmaceuticals. For example, it has been employed as a derivatizing agent for the fluorescent detection of certain amino acids, highlighting its importance in pharmaceutical analysis and drug development (El-Brashy & Al-Ghannam, 1997).

Metal Complex Synthesis

This compound plays a crucial role in forming complexes with metal ions. These complexes are significant in various fields such as catalysis, materials synthesis, and photochemistry. They demonstrate diverse chemical, optical, and magnetic properties, underlining their potential in advanced material applications (Xaba et al., 2016).

Advanced Material Applications

Due to its properties, this compound is instrumental in developing nanoparticles and nanomaterials for use in electronics, photonics, and other high-tech applications. These materials are utilized in a variety of modern technologies due to their unique electronic and optical characteristics (K. et al., 2021).

Wirkmechanismus

The mechanism of action of 6-Hydroxy-1-naphthaldehyde involves both aggregation enhanced emission (AIEE) and excited state intramolecular proton transfer (ESIPT) characteristics . The ESIPT reaction from the enol form to the keto form had a low barrier of 2.54 kcal/mol in the cyclohexane solvation .

Safety and Hazards

6-Hydroxy-1-naphthaldehyde is very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant . Personal protective equipment is required when handling this chemical .

Zukünftige Richtungen

The vast applications of 2-hydroxy-1-naphthaldehyde-derived systems in sensors originate from their unusual excited-state intramolecular proton transfer (ESIPT) fluorescence in the molecules . Future research can provide meaningful insight into the two kinds of fluorescence spectroscopy in the HNISC system found by experimental measurement and be potential guidance to the application of 2-hydroxy-1-naphthaldehyde-derived systems in the development of new-type sensors, nonlinear optical materials, and biochemical probes .

Eigenschaften

IUPAC Name |

6-hydroxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-7-9-3-1-2-8-6-10(13)4-5-11(8)9/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUBNSLNAGEBDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624954 | |

| Record name | 6-Hydroxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571206-45-6 | |

| Record name | 6-Hydroxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

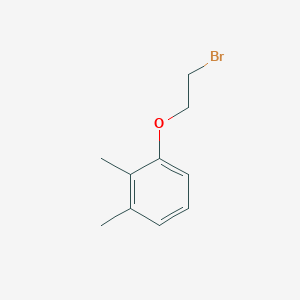

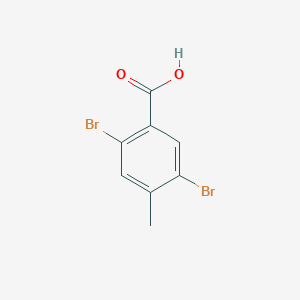

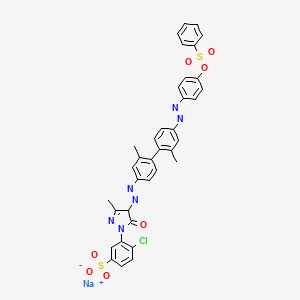

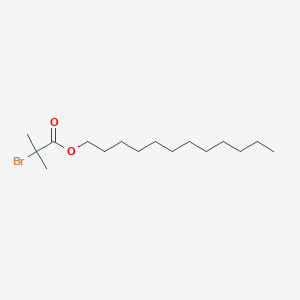

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

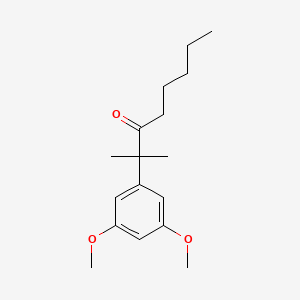

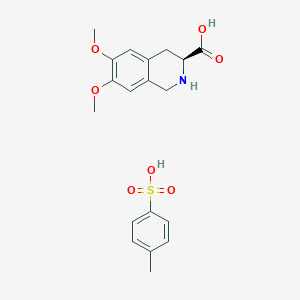

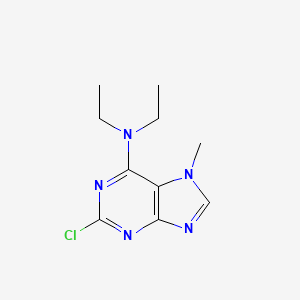

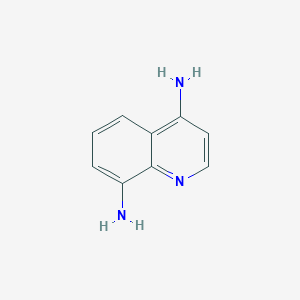

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}methyl)oxirane](/img/structure/B1630076.png)